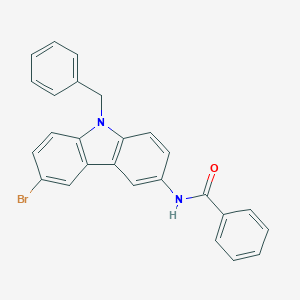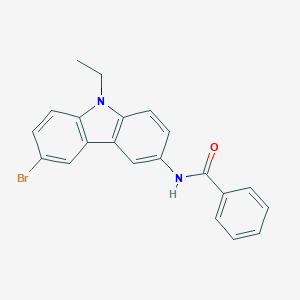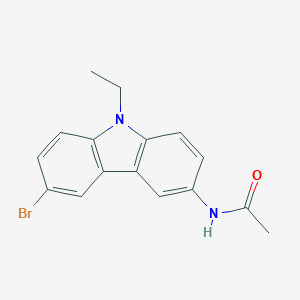![molecular formula C20H26N2O4S B279036 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine](/img/structure/B279036.png)
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine, also known as DSP-4, is a chemical compound that has been widely used in scientific research. DSP-4 is a selective neurotoxin that targets noradrenergic neurons in the brain and has been used to investigate the role of the noradrenergic system in various physiological and pathological conditions.
Wirkmechanismus
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine selectively targets noradrenergic neurons in the brain and causes their degeneration. It does this by entering the neurons and causing oxidative stress, leading to the formation of free radicals and ultimately cell death. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has a high affinity for the noradrenergic transporter, which is responsible for the reuptake of norepinephrine, leading to its accumulation in the neurons and subsequent degeneration.
Biochemical and physiological effects:
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine-induced noradrenergic denervation has been shown to have a wide range of effects on behavior and physiology. It has been shown to impair learning and memory, increase anxiety and depression-like behavior, and alter circadian rhythms. Noradrenergic denervation has also been implicated in the pathogenesis of neurodegenerative diseases such as Parkinson's and Alzheimer's.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has several advantages for laboratory experiments. It is a highly selective neurotoxin that targets noradrenergic neurons, allowing for the investigation of the specific role of the noradrenergic system in various physiological and pathological conditions. It is also relatively easy to administer and has a long-lasting effect, allowing for the study of long-term changes in behavior and physiology. However, 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has several limitations, including its potential to cause non-specific effects and its toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research involving 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine. One area of interest is the role of the noradrenergic system in drug addiction and withdrawal. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to attenuate the behavioral and neurochemical effects of drugs of abuse, suggesting a potential therapeutic application. Another area of interest is the role of the noradrenergic system in aging and age-related cognitive decline. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been shown to accelerate age-related cognitive decline, suggesting a potential target for therapeutic intervention. Finally, the development of more selective noradrenergic neurotoxins could allow for a more precise investigation of the role of the noradrenergic system in various physiological and pathological conditions.
Synthesemethoden
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine can be synthesized using a multi-step process that involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with 3,5-dimethylphenylpiperazine. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has been extensively used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. It has been used to study the effects of noradrenergic denervation on behavior, cognition, and neurodegeneration. 1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine has also been used to investigate the role of the noradrenergic system in stress, anxiety, depression, and drug addiction.
Eigenschaften
Produktname |
1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(3,5-dimethylphenyl)piperazine |
|---|---|
Molekularformel |
C20H26N2O4S |
Molekulargewicht |
390.5 g/mol |
IUPAC-Name |
1-(3,4-dimethoxyphenyl)sulfonyl-4-(3,5-dimethylphenyl)piperazine |
InChI |
InChI=1S/C20H26N2O4S/c1-15-11-16(2)13-17(12-15)21-7-9-22(10-8-21)27(23,24)18-5-6-19(25-3)20(14-18)26-4/h5-6,11-14H,7-10H2,1-4H3 |
InChI-Schlüssel |
UABDRNKGJBRUSL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)OC)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-fluorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B278958.png)


![3-[3-(4-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278969.png)
![3-[3-(2-Ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278970.png)
![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)




![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278980.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)